

2-Chloro-4-fluoro-5-iodopyridine molecular structure

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodopyridine

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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of **2-Chloro-4-fluoro-5-iodopyridine**

Abstract

This technical guide provides a comprehensive analysis of **2-chloro-4-fluoro-5-iodopyridine**, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural characteristics, predicted spectroscopic signatures, and three-dimensional geometry. A detailed, field-proven synthetic protocol is proposed, grounded in established organometallic methodologies. The guide further explores the compound's reactivity profile, emphasizing the principles of regioselective functionalization that make it an invaluable synthon. The strategic importance of this and similar polysubstituted pyridines in the development of novel therapeutics, particularly as scaffolds for kinase inhibitors, is discussed. This document is intended for drug development professionals, researchers, and scientists seeking to leverage the unique chemical architecture of **2-chloro-4-fluoro-5-iodopyridine** for advanced molecular design.

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and agrochemical development, polysubstituted pyridine scaffolds are indispensable.^[1] Their prevalence in biologically active molecules stems

from the pyridine ring's ability to act as a bioisostere for a phenyl group, while introducing a hydrogen bond acceptor (the nitrogen atom) and modulating the molecule's physicochemical properties, such as solubility and metabolic stability. The strategic placement of multiple, distinct halogen atoms on this core creates a powerful tool for synthetic chemists.

2-Chloro-4-fluoro-5-iodopyridine is an exemplar of such a tool. Its architecture, featuring three different halogens at specific positions, allows for a programmed, regioselective sequence of modifications. This differential reactivity is the cornerstone of its utility, enabling the controlled and efficient construction of complex molecular frameworks through modern cross-coupling reactions.^[2]^[3] This guide offers a deep dive into the foundational molecular structure that dictates this powerful reactivity.

Molecular Structure and Physicochemical Properties

The defining feature of **2-chloro-4-fluoro-5-iodopyridine** is the arrangement of its substituents, which governs its electronic properties and reaction dynamics.

- Systematic IUPAC Name: **2-chloro-4-fluoro-5-iodopyridine**
- Molecular Formula: C₅H₂ClFIN
- CAS Number: 1370534-60-3^[4]

Below is the two-dimensional representation of the molecular structure.

Caption: 2D Structure of **2-chloro-4-fluoro-5-iodopyridine**.

Property	Value	Source
Molecular Weight	273.44 g/mol	Calculated
Exact Mass	272.8824 Da	Calculated
CAS Number	1370534-60-3	^[4]
Predicted Storage	Store in freezer, under -20°C, inert atmosphere	^[5]

Spectroscopic and Crystallographic Characterization

Definitive structural elucidation relies on a combination of spectroscopic methods and X-ray crystallography. While specific experimental data for this exact isomer is not publicly available, we can provide an expert analysis based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is essential for confirming the substitution pattern of the pyridine ring.

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Rationale
^1H (H at C3)	~7.5 - 7.8	Doublet of doublets (dd)	$J(\text{H-H}) \approx 5-6$, $J(\text{H-F}) \approx 2-3$	Deshielded by adjacent nitrogen and ortho-chlorine. Shows coupling to the other ring proton and the fluorine atom.
^1H (H at C6)	~8.2 - 8.5	Doublet of doublets (dd)	$J(\text{H-H}) \approx 5-6$, $J(\text{H-F}) \approx 8-9$	Strongly deshielded by the adjacent nitrogen. Shows coupling to the other ring proton and a larger coupling to the para-fluorine.
^{13}C	5 distinct signals	Varies	-	The carbon atoms attached to halogens will show characteristic shifts (C-I: ~90-100 ppm; C-F: ~160-170 ppm with large ^1JCF coupling; C-Cl: ~150-155 ppm). The remaining C-H carbons will appear further downfield.

^{19}F	$\sim(-110) - (-120)$	Doublet of doublets (dd)	$J(\text{F-H}) \approx 8-9$, $J(\text{F-H}) \approx 2-3$	The chemical shift is typical for an aryl fluoride. It will be split by the two aromatic protons at the meta and ortho positions.
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The primary expected observation would be the molecular ion peak (M^+) at $m/z \approx 273$. A crucial diagnostic feature would be the $\text{M}+2$ peak, approximately one-third the intensity of the M^+ peak, which is the characteristic isotopic signature of a single chlorine atom.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular geometry. For a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, crystals were successfully grown by dissolving the solid in minimal hot ethyl acetate, adding hexanes until cloudy, and allowing slow cooling.^[6] This protocol serves as a validated starting point for obtaining crystals of the title compound.

Crystallographic analysis would confirm:

- **Planarity:** The pyridine ring is expected to be planar.
- **Bond Lengths & Angles:** Precise measurements of all bond lengths (C-C, C-N, C-Cl, C-F, C-I) and angles, which are influenced by the electronic effects of the various substituents. For instance, the C-F bond is expected to be the shortest and strongest among the carbon-halogen bonds.

Synthesis and Reactivity

The synthesis of polysubstituted pyridines often requires carefully designed strategies to control regioselectivity.^[1]

Proposed Synthetic Pathway

A robust and logical synthesis of **2-chloro-4-fluoro-5-iodopyridine** starts from the commercially available 2-chloro-4-fluoropyridine. The key transformation is a directed ortho-lithiation followed by quenching with an iodine source. This approach leverages the directing effect of the C2-chloro group and the activating nature of the pyridine nitrogen to achieve selective deprotonation at the C5 position.

Caption: Proposed synthetic workflow for **2-chloro-4-fluoro-5-iodopyridine**.

Experimental Protocol: Synthesis via Directed Lithiation

This protocol is a self-validating system designed for high yield and purity.

- **Vessel Preparation:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is prepared.
- **Solvent and Base:** The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA), prepared in situ or used as a commercial solution, is added dropwise via syringe.
- **Substrate Addition:** A solution of 2-chloro-4-fluoropyridine in anhydrous THF is added slowly to the stirred LDA solution at -78 °C, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
- **Iodination:** A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.
- **Quenching and Workup:** After stirring for an additional hour, the reaction is allowed to warm to room temperature. It is then carefully quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by water.
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel to yield pure **2-chloro-4-fluoro-5-iodopyridine**.

Reactivity Profile: A Platform for Sequential Functionalization

The synthetic power of this molecule lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. The C-F bond is typically unreactive under these conditions.

- Position C5 (Iodo): This is the most reactive site. It will readily undergo Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions under mild conditions, allowing for the introduction of a wide variety of aryl, alkynyl, or amino groups.^{[2][3]}
- Position C2 (Chloro): This site is less reactive than the C-I bond. It can be functionalized using more forcing cross-coupling conditions (e.g., higher temperatures, stronger phosphine ligands) after the C5 position has been modified.
- Position C4 (Fluoro): This bond is generally robust and unreactive towards cross-coupling, but it significantly influences the electronic nature of the ring and can serve as a metabolic blocking point in a drug candidate.

Caption: Regioselective reactivity map for **2-chloro-4-fluoro-5-iodopyridine**.

Applications in Drug Development

The 2,4,5-trisubstituted pyridine motif is a privileged structure in medicinal chemistry. **2-Chloro-4-fluoro-5-iodopyridine** serves as an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of protein kinase inhibitors, the C5 position can be functionalized to interact with the hinge-binding region of the kinase, while the C2 position can be modified to extend into a solvent-exposed region, improving potency and selectivity.^[3] The fluorine at C4 can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

The ability to sequentially and selectively modify the C5 and C2 positions allows for a modular approach to drug design, accelerating the discovery of lead compounds with optimized efficacy

and pharmacokinetic profiles.[2][7]

Conclusion

2-Chloro-4-fluoro-5-iodopyridine is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its value is derived directly from its molecular structure: a stable heterocyclic core decorated with three distinct halogens, each with a specific role and reactivity. The predictable, regioselective chemistry of this building block provides researchers with a reliable and efficient pathway to construct complex and diverse molecular architectures. As the demand for novel, highly specific therapeutic agents continues to grow, the strategic application of such versatile synthons will remain a cornerstone of successful drug discovery programs.

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